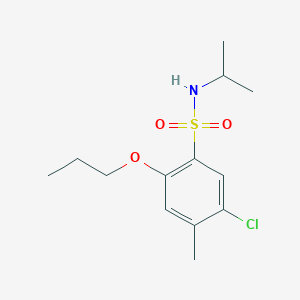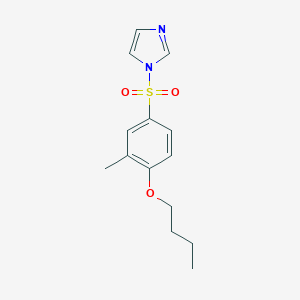
5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide is an organic compound with the molecular formula C13H20ClNO3S and a molecular weight of 305.82 g/mol . This compound is characterized by the presence of a chloro group, an isopropyl group, a methyl group, and a propoxy group attached to a benzenesulfonamide core. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-propoxybenzenesulfonamide and chlorinating agents.
Isopropylation: The isopropyl group is introduced via an alkylation reaction, using isopropyl halides (e.g., isopropyl bromide) in the presence of a base like potassium carbonate (K2CO3).
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding sulfonic acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to the formation of sulfonic acids or reduced amine derivatives.
Aplicaciones Científicas De Investigación
5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2-isopropyl-5-methylphenol: This compound shares structural similarities with 5-chloro-N-isopropyl-4-methyl-2-propoxybenzenesulfonamide, including the presence of chloro and isopropyl groups.
N-isopropyl-4-methylbenzenesulfonamide: Another related compound with a similar sulfonamide core structure.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
5-chloro-4-methyl-N-propan-2-yl-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO3S/c1-5-6-18-12-7-10(4)11(14)8-13(12)19(16,17)15-9(2)3/h7-9,15H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVHEPRYMVXCRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Chloro-4-methyl-1-[(3-methylpyrazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497647.png)
![1-[(3,5-Dimethylpyrazolyl)sulfonyl]-5-chloro-4-methyl-2-propoxybenzene](/img/structure/B497648.png)



![Butyl 4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-methylphenyl ether](/img/structure/B497657.png)
![Ethyl 4-[(4-butoxy-3-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B497658.png)
![[(4-Butoxy-3-methylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B497660.png)
amine](/img/structure/B497661.png)



![1-[(4-Butoxy-3-methylphenyl)sulfonyl]-3,5-dimethylpyrazole](/img/structure/B497668.png)

